
(4-Methylphenoxy)acetic acid
Overview
Description
(4-Methylphenoxy)acetic acid is an organic compound with the molecular formula C9H10O3. It is a derivative of phenoxyacetic acid, where a methyl group is attached to the phenyl ring at the para position. This compound is known for its applications in various chemical synthesis studies and has a molecular weight of 166.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Methylphenoxy)acetic acid can be synthesized through several methods. One common approach involves the reaction of p-cresol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of p-cresol attacks the carbon atom of chloroacetic acid, leading to the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: (4-Methylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzaldehyde.
Reduction: Formation of 4-methylphenoxyethanol.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(4-Methylphenoxy)acetic acid is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in organic synthesis and is used to study reaction mechanisms.
Biology: It is used in the study of metabolic pathways and enzyme interactions.
Industry: It is used in the synthesis of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of (4-Methylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for certain enzymes, influencing their activity and modulating metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
- Phenoxyacetic acid
- 2-Methylphenoxyacetic acid
- 4-Chlorophenoxyacetic acid
Comparison: (4-Methylphenoxy)acetic acid is unique due to the presence of the methyl group at the para position, which influences its chemical reactivity and physical properties. Compared to phenoxyacetic acid, the methyl group enhances its hydrophobicity and can affect its interaction with biological targets. The presence of different substituents in similar compounds can lead to variations in their chemical behavior and applications .
Biological Activity
(4-Methylphenoxy)acetic acid, also known as MCPA, is a compound belonging to the phenoxyacetic acid family, primarily recognized for its application as a herbicide. This article delves into the biological activity of this compound, highlighting its mechanisms of action, toxicological effects, and relevant case studies.
- Chemical Formula : C₉H₁₀O₃
- Molecular Weight : 166.17 g/mol
- Melting Point : 155-157 °C
- Solubility : Slightly soluble in acetonitrile and DMSO
This compound functions as a synthetic auxin, mimicking natural plant growth hormones. Its primary mechanism involves:
- Selective Herbicidal Action : It targets broadleaf weeds by disrupting normal growth patterns, leading to uncontrolled cell division and eventual plant death. This is achieved through interference with hormonal signaling pathways that regulate plant growth .
Toxicological Profile
The biological activity of this compound extends beyond its herbicidal properties, as evidenced by various studies examining its toxicity in both humans and animals.
Acute Toxicity
Acute exposure to MCPA can result in significant health issues. A notable case involved a 76-year-old woman who ingested 100 mL of MCPA herbicide, leading to unconsciousness and respiratory failure. The study indicated that the surfactant in the formulation was primarily responsible for the observed toxic symptoms rather than MCPA itself .
Chronic Effects
Chronic exposure has been linked to liver damage and other organ dysfunctions. A study reported a farmer who experienced heterogeneous liver damage after prolonged exposure to MCPA, highlighting its potential hepatotoxic effects. The patient recovered after treatment with corticosteroids and supportive care .
Case Studies
- Case of Acute Poisoning :
- Chronic Exposure Case :
Comparative Toxicity Data
The following table summarizes the toxicological findings related to this compound across different studies:
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of (4-Methylphenoxy)acetic acid relevant to experimental design?
this compound (CAS 940-64-7) has a molecular formula of C₉H₁₀O₃ and a molecular weight of 166.17 g/mol . Key properties include:
- Melting Point : 140–142°C .
- Structure : The compound features a methylphenoxy group linked to an acetic acid moiety, with the IUPAC name 2-(4-methylphenoxy)acetic acid .
- Stability : Stable under recommended storage conditions (dry, cool environment) but incompatible with strong acids/alkalis and oxidizing agents .
Property | Value | Source |
---|---|---|
CAS Number | 940-64-7 | |
Molecular Formula | C₉H₁₀O₃ | |
Melting Point | 140–142°C | |
InChI Key | Not explicitly reported | - |
Methodological Insight : Prioritize differential scanning calorimetry (DSC) for purity assessment and thermogravimetric analysis (TGA) to evaluate thermal stability during pre-experimental characterization .
Q. What synthetic routes are available for this compound?
Common synthetic strategies involve:
- Nucleophilic Substitution : Reacting 4-methylphenol with chloroacetic acid under alkaline conditions (e.g., NaOH) to form the ether linkage .
- Purification : Recrystallization using ethanol/water mixtures improves yield and purity .
Critical Step : Monitor pH during substitution to avoid hydrolysis of the chloroacetic acid intermediate. Excess phenol (1.2–1.5 equivalents) ensures complete reaction .
Q. How should researchers handle this compound safely in the laboratory?
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles. Use fume hoods for weighing and handling .
- Storage : Store in airtight containers at 2–8°C, protected from moisture and light .
- Waste Disposal : Neutralize with dilute sodium bicarbonate before disposal as hazardous organic waste .
Note : No acute toxicity data are available; assume moderate hazard and adhere to ALARA principles .
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
- HPLC-UV : Use a C18 column with mobile phase (acetonitrile:water, 60:40 v/v, 0.1% formic acid) and detection at 254 nm .
- LC-MS/MS : For trace analysis, employ electrospray ionization (ESI) in negative ion mode with m/z 165 → 121 transition .
Validation Tip : Include spike-and-recovery experiments (70–120% recovery range) to validate method accuracy in complex matrices like plasma or plant extracts .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for this compound across studies?
Discrepancies often arise from:
- Purity Variability : Impurities (e.g., unreacted phenol) may confound bioactivity assays. Use preparative HPLC (>98% purity) for consistent results .
- Environmental Factors : Bioactivity is pH-dependent; buffer systems (e.g., PBS at pH 7.4) standardize assay conditions .
Case Study : A 2024 study resolved conflicting cytotoxicity results by confirming compound stability in cell culture media via LC-MS .
Q. What mechanistic studies are feasible to elucidate the compound’s interaction with enzymes?
- Docking Simulations : Use AutoDock Vina to model binding to target enzymes (e.g., cyclooxygenase-2) .
- Kinetic Assays : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
Data Interpretation : Correlate computational docking scores (ΔG binding) with experimental IC₅₀ to validate mechanistic hypotheses .
Q. What advanced analytical techniques are recommended for characterizing trace impurities?
- GC-MS : Identify volatile by-products (e.g., residual chloroacetic acid) using a DB-5MS column and electron ionization .
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) detect structural isomers or degradation products .
Example : A 2021 study identified a 2% impurity of 4-methylphenol in commercial batches using 2D COSY NMR .
Q. How does environmental pH influence the stability and reactivity of this compound?
- Acidic Conditions (pH < 3) : Risk of esterification or decarboxylation. Monitor via FT-IR for CO₂ release .
- Alkaline Conditions (pH > 10) : Hydrolysis of the acetic acid group occurs, forming 4-methylphenolate ion. Stabilize with buffered solutions (pH 6–8) .
Experimental Design : Conduct accelerated stability studies (40°C/75% RH) over 30 days to model long-term storage impacts .
Q. What strategies optimize the compound’s solubility for in vivo studies?
- Co-Solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Prodrug Approach : Synthesize methyl or ethyl esters for improved bioavailability, followed by enzymatic hydrolysis in vivo .
Validation : Measure logP (octanol/water) to predict partitioning behavior. Reported logP for the parent compound is ~1.5 .
Q. How can researchers mitigate batch-to-batch variability in synthetic yields?
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress in real time .
- Design of Experiments (DoE) : Optimize parameters (temperature, molar ratios) via response surface methodology (RSM) .
Case Study : A 2023 study achieved 95% reproducibility by controlling reaction temperature (±2°C) and stirring rate (500 rpm) .
Properties
IUPAC Name |
2-(4-methylphenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTDDFBJWUWKMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70240193 | |
Record name | (4-Methylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70240193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
R1295 is an integrin antagonist. As leukocyte integrins are key molecules in immune-mediated and inflammatory processes, R1295 may treat human inflammatory diseases such as rheumatoid arthritis. | |
Record name | R1295 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05122 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
940-64-7 | |
Record name | (4-Methylphenoxy)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=940-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Methylphenoxyacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 940-64-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38176 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-Methylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70240193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-methylphenoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.158 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-METHYLPHENOXYACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWY23322IK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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